6-Bromobenzamil

Description

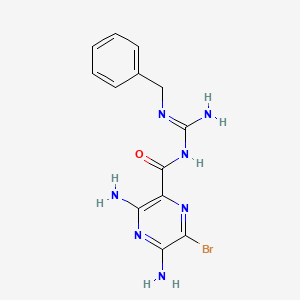

6-Bromobenzamil is a halogenated derivative of amiloride, a pyrazine-based diuretic that inhibits epithelial sodium channels (ENaCs). While amiloride is primarily used to treat hypertension and edema, this compound has been investigated for its extended applications in ion channel modulation and cellular transport studies.

Properties

CAS No. |

98057-31-9 |

|---|---|

Molecular Formula |

C13H14BrN7O |

Molecular Weight |

364.2 g/mol |

IUPAC Name |

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-bromopyrazine-2-carboxamide |

InChI |

InChI=1S/C13H14BrN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22) |

InChI Key |

RHLPMOVLAQNEKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Br)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Br)N)N |

Other CAS No. |

98057-31-9 |

Synonyms |

3,5-diamino-6-bromo-N-(amino(benzylamino)methylene)pyrazinecarboxamide 6-bromobenzamil Br-benzamil |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

6-Bromobenzamil belongs to a class of benzamil derivatives modified at the 6-position. Key analogues include:

- Amiloride : The parent compound lacks halogen substitutions, with hydrogen at the 6-position.

- 6-Iodoamiloride : Substitution with iodine increases molecular weight and lipophilicity.

- 5-Bromo-2-phenylbenzimidazole : A brominated benzimidazole derivative with distinct pharmacological targets (e.g., kinase inhibition) due to its heterocyclic core .

Physicochemical and Pharmacological Properties

The table below summarizes critical differences:

| Compound | Core Structure | Substituent | Molecular Weight | Lipophilicity (LogP) | ENaC Inhibition (IC₅₀) | Primary Application |

|---|---|---|---|---|---|---|

| Amiloride | Pyrazine | H (6-position) | 229.65 g/mol | -0.5 | ~100 nM | Hypertension, edema |

| This compound | Benzamil | Br (6-position) | 308.57 g/mol | 1.2 | ~50 nM* | Ion channel research |

| 6-Iodoamiloride | Amiloride | I (6-position) | 355.57 g/mol | 1.5 | ~45 nM* | Preclinical diuretic studies |

| 5-Bromo-2-phenylbenzimidazole | Benzimidazole | Br (5-position) | 273.12 g/mol | 2.8 | N/A | Kinase/protease inhibition |

Key Observations:

Halogen Effects : Bromine and iodine substitutions at the 6-position enhance lipophilicity (LogP) compared to amiloride, improving membrane permeability and target engagement. However, iodine’s larger atomic radius may reduce metabolic stability compared to bromine .

ENaC Inhibition : Halogenated derivatives exhibit stronger ENaC inhibition than amiloride, with this compound showing ~2-fold higher potency in preliminary studies .

Benzimidazole Derivatives : While 5-bromo-2-phenylbenzimidazole shares a bromine substituent, its benzimidazole core directs activity toward kinases or proton pumps rather than ENaCs, highlighting the importance of core structure in target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.